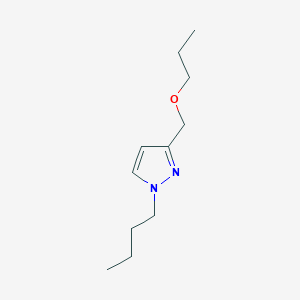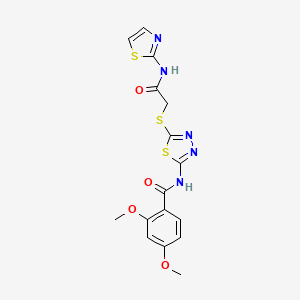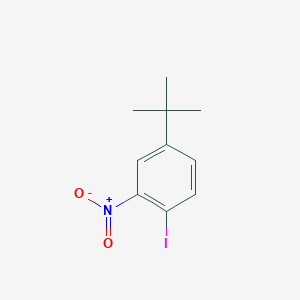![molecular formula C19H15N3O3S2 B2523753 Benzo[d]thiazol-2-yl(3-((4-méthoxybenzo[d]thiazol-2-yl)oxy)azétidin-1-yl)méthanone CAS No. 1421490-86-9](/img/structure/B2523753.png)
Benzo[d]thiazol-2-yl(3-((4-méthoxybenzo[d]thiazol-2-yl)oxy)azétidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to an azetidine ring, which is further connected to another benzothiazole unit through an ether linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Applications De Recherche Scientifique
2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to inhibit cox-1 and cox-2, which are key enzymes in the inflammatory response .
Mode of Action
Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes, thereby reducing inflammation .
Biochemical Pathways
Similar compounds have been reported to inhibit the cox-1 and cox-2 enzymes, which play a crucial role in the inflammatory response . By inhibiting these enzymes, the compound may reduce the production of prostaglandins, which are key mediators of inflammation.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes .
Safety and Hazards
Orientations Futures
Benzothiazole derivatives have shown promising results in various fields, especially as anti-tubercular compounds . Future research could focus on further synthetic developments, exploring their mechanism of resistance, and conducting structure-activity relationships of the new benzothiazole derivatives .
Méthodes De Préparation
The synthesis of 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE can be achieved through various synthetic routes. One common method involves the condensation of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final compound is obtained by linking the two benzothiazole units via an ether bond, typically using nucleophilic substitution reactions under controlled conditions.
Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and isolation techniques to ensure high yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the benzothiazole ring. Common reagents include halides and alkoxides.
Cyclization: The azetidine ring can undergo cyclization reactions, forming various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE include other benzothiazole derivatives, such as:
1,3-Benzothiazole-2-carbonyl azetidine: Lacks the methoxy group, which may affect its biological activity.
4-Methoxy-1,3-benzothiazole: Lacks the azetidine ring, which may reduce its binding affinity to target molecules.
Benzothiazole-2-carbonyl derivatives: These compounds have varying substituents on the benzothiazole ring, affecting their chemical and biological properties.
The uniqueness of 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)25-11-9-22(10-11)18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXDGEOAHPPCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride](/img/structure/B2523672.png)
![4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2523673.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)



![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2523683.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea](/img/structure/B2523686.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2523691.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)
